molecular formula C6H4ClF2N B3034245 3-Chloro-4,5-difluoroaniline CAS No. 149144-05-8

3-Chloro-4,5-difluoroaniline

Cat. No.: B3034245
CAS No.: 149144-05-8
M. Wt: 163.55 g/mol
InChI Key: JBBZXOUMFRXWGF-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 3rd, 4th, and 5th positions, respectively. This compound is typically a white to yellow solid and is used in various chemical synthesis processes .

Scientific Research Applications

3-Chloro-4,5-difluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals .

Safety and Hazards

3-Chloro-4,5-difluoroaniline is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4,5-difluoroaniline involves several steps:

    Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.

    Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

    Fluorination Reaction: The chlorinated intermediate is subjected to fluorination using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Final Reduction: The final step involves reducing any remaining nitro groups to amino groups, yielding this compound

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form different aniline derivatives.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-4,6-difluoroaniline
  • 2,4-Difluoroaniline
  • 3,5-Dichloroaniline

Comparison:

Properties

IUPAC Name

3-chloro-4,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZXOUMFRXWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Chloro-2,3-difluoro-5-nitrobenzene (3 g, 15.6 mmol) was added to acetic acid (10 mL) and methanol (250 mL). To this mixture was added iron powder (3.0 g) in portions, stirred for 2 h at 60-65° C., cooled to room temperature, and filtered. The filterate was stripped to a brown solid, which was extracted with ethyl acetate (3×200 mL), washed with 1N NaOH (3×100 mL), and brine (2×100 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and stripped down to yield the product as a pale yellow solid (2.6 g). Yield 100%; 1H NMR (400 MHz, CDCl3): δ 6.41 (m, 2 H), 3.65 (br s, 2 H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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